molecular formula C8H6FN B033194 2-Fluoro-5-methylbenzonitrile CAS No. 64113-84-4

2-Fluoro-5-methylbenzonitrile

Cat. No. B033194
CAS RN: 64113-84-4
M. Wt: 135.14 g/mol
InChI Key: CMAOLVNGLTWICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorobenzonitriles involves sophisticated techniques that leverage the reactivity of specific functional groups. For example, a scalable synthesis approach was developed for 2-bromo-3-fluorobenzonitrile via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation through the halodeboronation of a series of aryl boronic acids to yield both aryl bromides and chlorides in good to excellent yields (Ronald H. Szumigala et al., 2004).

Molecular Structure Analysis

The equilibrium geometric structure of molecules similar to 2-Fluoro-5-methylbenzonitrile has been determined through Density Functional Theory (DFT), which predicts geometrical parameters such as bond lengths, angles, and dihedral angles. These studies, including vibrational spectra analysis, are crucial for understanding the physical and chemical properties of the compound. For instance, the DFT method has been employed to analyze the vibrational spectra and geometrical structure of 5-Fluoro-2-Methylbenzonitrile, indicating the presence of frequency doubling and Second Harmonic Generation (SHG) applications, highlighting its Non-Linear Optical (NLO) properties (Arockiasamy Ajaypraveenkumar et al., 2017).

Chemical Reactions and Properties

The reactivity of 2-Fluoro-5-methylbenzonitrile allows it to undergo various chemical transformations. For example, its analog, 2-Fluoro-5-nitrobenzonitrile, has been made to react with several amines, amino acids, and NH-heteroaromatic compounds, offering insights into the reactivity patterns of fluoro-substituted benzonitriles (J. Wilshire, 1967).

Scientific Research Applications

  • Pesticide Development : A study by Min, L. (2006) in the "Journal of Bohai University" focused on synthesizing 3-fluoro-4-methylbenzonitrile, a compound related to 2-Fluoro-5-methylbenzonitrile, achieving a productivity of 48%. This synthesis is valuable for developing new pesticides (Min, 2006).

  • Organic Synthesis : The halodeboronation of aryl boronic acids, including 2-bromo-3-fluorobenzonitrile, allows for scalable synthesis in good to excellent yields. This process, presented by Szumigala et al. (2004) in "The Journal of Organic Chemistry", has potential applications in organic synthesis (Szumigala et al., 2004).

  • Non-Linear Optics Applications : Research by Suni, N., Prasad, L., and Raman, R. (2018) in the "Oriental Journal of Chemistry" on 3-fluoro-4-methylbenzonitrile showed its potential for future non-linear optics applications due to its optimized molecular geometry and first order hyperpolarizability (Suni, Prasad, & Raman, 2018).

  • Pharmaceutical Research : A study by Moghimi, A. et al. (2014) in "Synthetic Communications" synthesized Fluoroketamine, a ketamine derivative, showing potential advantages over ketamine in terms of effective dose and recovery time in mice (Moghimi et al., 2014).

  • DFT Computational Method Analysis : Ajaypraveenkumar, A., Raman, R., and Sebastian, S. (2017) studied 5-fluoro-2-methylbenzonitrile (5F2MBN) using a DFT computational method, revealing its geometrical structure, vibrational spectra, non-linear optical properties, stability, and thermodynamic properties. This research provides insights into the molecular characteristics of such compounds (Ajaypraveenkumar, Raman, & Sebastian, 2017).

Safety And Hazards

2-Fluoro-5-methylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAOLVNGLTWICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379111
Record name 2-Fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylbenzonitrile

CAS RN

64113-84-4
Record name 2-Fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-methylbenzonitrile
Reactant of Route 4
2-Fluoro-5-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.